Isoquinolin-1-yl(phenyl)methanone
Overview
Description
Isoquinolin-1-yl(phenyl)methanone is a chemical compound that is part of a broader class of organic compounds known as isoquinolines. These compounds are characterized by a benzene ring fused to a pyridine ring. The specific compound of interest, while not directly synthesized or analyzed in the provided papers, is related to various derivatives and analogs that have been synthesized and studied for their potential applications in pharmaceuticals and materials science.
Synthesis Analysis
The synthesis of isoquinolin-1-yl(phenyl)methanone derivatives can be complex, involving multiple steps and various chemical reactions. For instance, the synthesis of 3,4-methano-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid derivatives was achieved through cyclocondensation followed by cyclopropanation, as detailed in one study . Another paper describes the synthesis of a related compound, 1-(2-chloro-4-phenylquinolin-3-yl)ethanone, through chlorination using POCl3 reagent . These methods highlight the versatility and complexity of synthetic approaches in the realm of isoquinoline derivatives.
Molecular Structure Analysis
The molecular structure of isoquinolin-1-yl(phenyl)methanone derivatives is often elucidated using various spectroscopic techniques. For example, the crystal structure, vibrational spectroscopy, and DFT computations were used to characterize 1-(2-chloro-4-phenylquinolin-3-yl)ethanone . Similarly, NMR, UV, IR, and mass spectral data were employed to determine the structure of 1,4-phenylenebis[(6,7-dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)methanone] . These studies provide insights into the molecular conformations and electronic properties of the compounds.
Chemical Reactions Analysis
Isoquinoline derivatives can undergo various chemical reactions, which are essential for their functionalization and application. The papers provided do not detail specific reactions for isoquinolin-1-yl(phenyl)methanone, but they do discuss reactions pertinent to similar compounds. For instance, the intramolecular α-amidoalkylation reaction was used to synthesize a bis terephthalamide derivative . Additionally, cyclization reactions were employed to create 1-acyl-3,4-dihydroquinazoline-2(1H)-thiones from N-[2-(azidomethyl)phenyl] amides . These reactions are indicative of the types of chemical transformations that isoquinoline derivatives can undergo.
Physical and Chemical Properties Analysis
The physical and chemical properties of isoquinolin-1-yl(phenyl)methanone derivatives are crucial for their practical applications. The papers discuss various properties such as vibrational spectra, Mulliken population analyses, HOMO-LUMO gaps, and thermodynamic properties . QSAR modeling was also used to predict the relative toxicity of (3-(2-chloroquinolin-3-yl)oxiran-2-yl)(phenyl)methanone derivatives, which is important for understanding the safety profile of these compounds . These analyses contribute to a comprehensive understanding of the behavior and potential uses of isoquinoline derivatives.
Scientific Research Applications
2. Synthesis of Isoquinolones
3. Antioxidant Activity
- Results: The CHE treatment resulted in a substantial depletion in the total antioxidant concentration in tumor tissues, resulting in elevated oxidative stress and DNA damage .
4. Antifungal Activity
- Application Summary: Isoquinolin-1-yl(phenyl)methanone derivatives have been found to be effective against fungal deterioration of ancient Egyptian mummy cartonnage .
- Methods of Application: The specific methods of application or experimental procedures are not detailed in the available summary .
- Results: The results or outcomes obtained are not detailed in the available summary .
5. Antiviral Activity
- Application Summary: Indole derivatives, including Isoquinolin-1-yl(phenyl)methanone, have been found to possess various biological activities, including antiviral activity .
- Methods of Application: The specific methods of application or experimental procedures are not detailed in the available summary .
- Results: The results or outcomes obtained are not detailed in the available summary .
6. Preservation of Ancient Artifacts
- Application Summary: Isoquinolin-1-yl(phenyl)methanone derivatives have been found to be effective against fungal deterioration of ancient Egyptian mummy cartonnage .
- Methods of Application: The specific methods of application or experimental procedures are not detailed in the available summary .
- Results: The results or outcomes obtained are not detailed in the available summary .
Future Directions
The anticancer activity of a synthetic isoquinoline chalcone, a related compound, has been evaluated in a mice model with Ehrlich solid carcinoma . This suggests potential future directions for the study of Isoquinolin-1-yl(phenyl)methanone and related compounds in the field of cancer therapeutics .
properties
IUPAC Name |
isoquinolin-1-yl(phenyl)methanone | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H11NO/c18-16(13-7-2-1-3-8-13)15-14-9-5-4-6-12(14)10-11-17-15/h1-11H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MDWCIKACMBMJFA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)C2=NC=CC3=CC=CC=C32 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H11NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20864702 | |
Record name | (Isoquinolin-1-yl)(phenyl)methanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20864702 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
233.26 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Isoquinolin-1-yl(phenyl)methanone | |
CAS RN |
16576-23-1 | |
Record name | 16576-23-1 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=131470 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 1-Isoquinolinyl phenyl ketone | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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